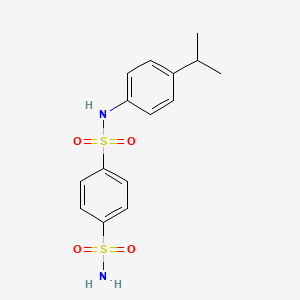
3-(Benzenesulfonamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonamido)-1-benzofuran-2-carboxamide, commonly known as BSBC, is a synthetic compound that belongs to the class of sulfonamides. BSBC has been extensively studied for its potential applications in scientific research due to its unique structure and properties.
Applications De Recherche Scientifique
BSBC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-cancer properties. BSBC has also been studied for its potential use as a fluorescence probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of BSBC is not fully understood. However, it has been proposed that BSBC may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in these processes.
Biochemical and Physiological Effects:
BSBC has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro. It has also been shown to induce apoptosis in cancer cells. However, the effects of BSBC on biochemical and physiological processes in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
BSBC has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It also has a unique structure and properties, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using BSBC in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of BSBC. One area of research is the development of new synthetic methods for BSBC that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of BSBC in the detection of metal ions in biological systems. Additionally, the effects of BSBC on biochemical and physiological processes in vivo need to be further studied to fully understand its potential applications in scientific research.
Méthodes De Synthèse
BSBC can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxybenzaldehyde with 2-aminobenzenesulfonamide to form 3-(hydroxyimino)-1-benzofuran-2-carboxamide. This intermediate is then reacted with acetic anhydride and triethylamine to form the final product, BSBC.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c16-15(18)14-13(11-8-4-5-9-12(11)21-14)17-22(19,20)10-6-2-1-3-7-10/h1-9,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFMGYFZBEVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)


![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)


